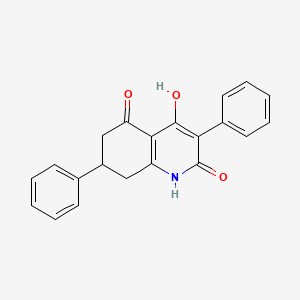
4-hydroxy-3,7-diphenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-3,7-diphenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione is a complex organic compound that belongs to the quinolinedione family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3,7-diphenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with diketones under acidic or basic conditions, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-hydroxy-3,7-diphenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.
科学研究应用
Chemistry
In chemistry, 4-hydroxy-3,7-diphenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound may be studied for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicine, derivatives of quinolinediones are often explored for their therapeutic potential, including their use as drugs or drug precursors.
Industry
In industry, such compounds can be used in the development of materials with specific properties, such as dyes, pigments, or polymers.
作用机制
The mechanism of action of 4-hydroxy-3,7-diphenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites or interact with cellular receptors to modulate biological processes.
相似化合物的比较
Similar Compounds
Similar compounds include other quinolinediones and their derivatives, such as:
- 2,5-dihydroxy-1,4-benzoquinone
- 2,3-dichloro-5,6-dicyano-1,4-benzoquinone
- 2,6-dimethyl-1,4-benzoquinone
属性
分子式 |
C21H17NO3 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
4-hydroxy-3,7-diphenyl-1,6,7,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C21H17NO3/c23-17-12-15(13-7-3-1-4-8-13)11-16-19(17)20(24)18(21(25)22-16)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,22,24,25) |
InChI 键 |
YWPRFBXYGDXTKV-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(=O)C2=C1NC(=O)C(=C2O)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


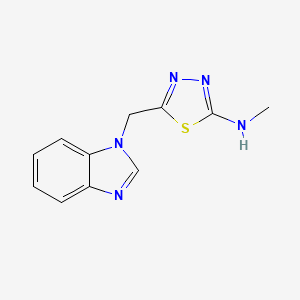

![N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366888.png)
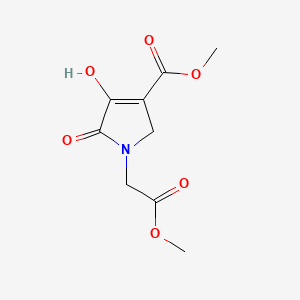
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366906.png)
![4-hydroxy-3-iodo-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13366910.png)
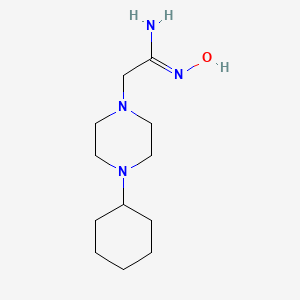
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13366935.png)
![3-[(benzylsulfanyl)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366937.png)
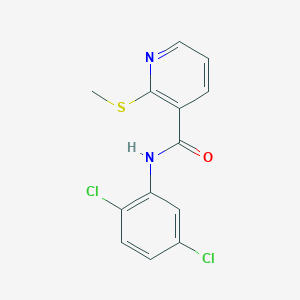
![6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B13366943.png)
![6-(4-Ethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366948.png)
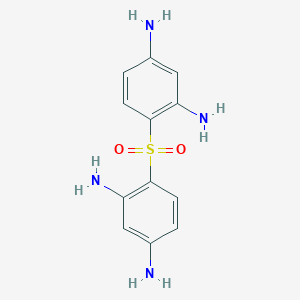
![4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide](/img/structure/B13366953.png)
